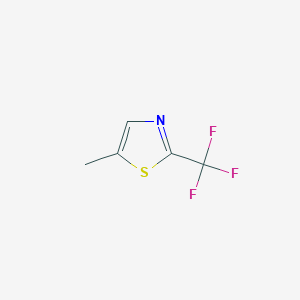

Thiazole, 5-methyl-2-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

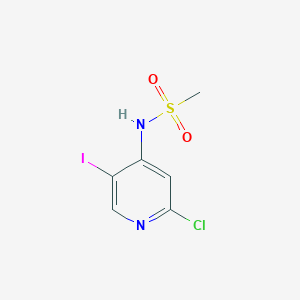

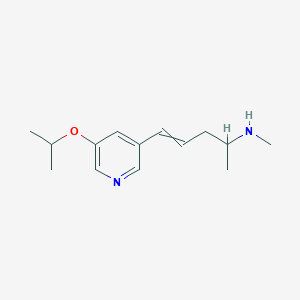

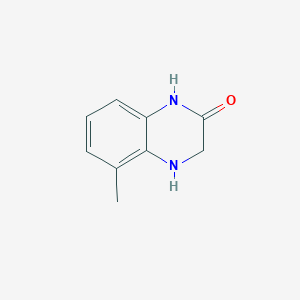

“Thiazole, 5-methyl-2-(trifluoromethyl)-” is a derivative of thiazole, which is a heterocyclic compound. This compound belongs to the thiazole class of derivatives and can be used as an intermediate in organic synthesis and medicinal chemistry . It can be used in the synthesis of pesticide molecules, insecticides, and biologically active molecules .

Synthesis Analysis

The synthesis of “Thiazole, 5-methyl-2-(trifluoromethyl)-” involves adding its ethyl ester to a dry reaction flask, then adding a sodium hydroxide solution under stirring conditions . The resulting mixture is stirred overnight at 40 degrees Celsius. After the raw material has completely reacted, the crude reaction system is extracted with ethyl acetate and water .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .Physical And Chemical Properties Analysis

“Thiazole, 5-methyl-2-(trifluoromethyl)-” has a molecular weight of 211.162 Da . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Mécanisme D'action

While the specific mechanism of action for “Thiazole, 5-methyl-2-(trifluoromethyl)-” is not mentioned in the search results, thiazoles are found in many potent biologically active compounds . They can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Safety and Hazards

The safety data sheet for “Thiazole, 5-methyl-2-(trifluoromethyl)-” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .

Orientations Futures

While the specific future directions for “Thiazole, 5-methyl-2-(trifluoromethyl)-” are not mentioned in the search results, thiazoles have been the subject of much research due to their diverse biological activities . They have been used in the synthesis of various drugs and biologically active agents .

Propriétés

Numéro CAS |

157984-63-9 |

|---|---|

Formule moléculaire |

C5H4F3NS |

Poids moléculaire |

167.15 g/mol |

Nom IUPAC |

5-methyl-2-(trifluoromethyl)-1,3-thiazole |

InChI |

InChI=1S/C5H4F3NS/c1-3-2-9-4(10-3)5(6,7)8/h2H,1H3 |

Clé InChI |

PKQIWKITBAXEHQ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CN=C(S1)C(F)(F)F |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)

dimethylsilane](/img/structure/B8608930.png)

![Dimethyl [(2-nitrophenyl)methyl]phosphonate](/img/structure/B8608939.png)